molecular formula C17H19NO4 B290932 N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide

N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide

Cat. No. B290932
M. Wt: 301.34 g/mol
InChI Key: YEUNJFAGNYAMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide, also known as EDB or Ethyl-2,3-dimethoxy-4-aminobenzoate, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent due to its ability to target specific receptors in the body and modulate their activity.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide is not fully understood, but it is believed to act as a modulator of receptor activity. N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide has been shown to increase the activity of the sigma-1 receptor, which is involved in the regulation of intracellular calcium signaling and has been implicated in several neurological disorders. N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide has also been shown to modulate the activity of the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and antipsychotic effects. N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide has also been shown to decrease the activity of the NMDA receptor, which is involved in the regulation of pain perception. This suggests that N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide may have potential as an analgesic agent.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has good solubility in a variety of solvents. It has also been shown to have good stability under a variety of conditions. However, there are also some limitations to the use of N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide in laboratory experiments. It has low selectivity for its target receptors, which may complicate interpretation of results. Additionally, N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide has not yet been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several potential future directions for research on N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide. One area of interest is the development of more selective analogs of N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide that target specific receptors with greater affinity. Another area of interest is the investigation of the in vivo effects of N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide, including its potential toxicity and side effects. Additionally, N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide may have potential as a tool for the study of intracellular calcium signaling and its role in neurological disorders. Overall, N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide shows promise as a therapeutic agent and warrants further investigation.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide involves the reaction of 2,3-dimethoxybenzoic acid with ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with 4-nitrophenyl chloroformate to form the final compound. This method has been optimized to yield high purity N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide with good yields.

Scientific Research Applications

N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have affinity for several receptors in the body, including the sigma-1 receptor, the dopamine D2 receptor, and the serotonin 5-HT2A receptor. These receptors are involved in a variety of physiological processes, including pain perception, mood regulation, and cognition. N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide has been investigated for its potential use in the treatment of various disorders, including schizophrenia, depression, and chronic pain.

properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2,3-dimethoxybenzamide

InChI

InChI=1S/C17H19NO4/c1-4-22-14-10-6-5-9-13(14)18-17(19)12-8-7-11-15(20-2)16(12)21-3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

YEUNJFAGNYAMKO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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